molecular formula C8H9NO3 B12955162 2-((2-Methylpyridin-4-yl)oxy)acetic acid

2-((2-Methylpyridin-4-yl)oxy)acetic acid

Cat. No.: B12955162
M. Wt: 167.16 g/mol
InChI Key: NDXOYXDWODRQEL-UHFFFAOYSA-N
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Description

2-((2-Methylpyridin-4-yl)oxy)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and an oxyacetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylpyridin-4-yl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-hydroxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylpyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Methylpyridin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methylpyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyridin-4-yl)acetic acid
  • 2-(5-Methoxypyridin-2-yl)acetic acid
  • (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid

Uniqueness

2-((2-Methylpyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-7(2-3-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

NDXOYXDWODRQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC(=O)O

Origin of Product

United States

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